N-Acetyl-D-galactosamine 6-sulfate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-beta-D-galactosamine 6-sulfate can be synthesized by reacting N-acetyl-beta-D-galactosamine with sulfur trioxide-pyridine complex in an appropriate solvent . The reaction typically occurs under mild conditions to avoid degradation of the sugar moiety.
Industrial Production Methods
Industrial production methods for N-acetyl-beta-D-galactosamine 6-sulfate are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-beta-D-galactosamine 6-sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions.
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: N-acetyl-beta-D-galactosamine.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-acetyl-beta-D-galactosamine 6-sulfate is used in various scientific research applications, including:
Biochemistry: As a substrate to identify, differentiate, and characterize N-acetylgalactosamine sulfatase enzymes.
Medical Research: Studying the rare autosomal recessive disorder Mucopolysaccharidosis IVA (MPS IVA).
Pharmaceutical Research: Investigating its potential as a therapeutic agent due to its involvement in glycosaminoglycan metabolism.
Mechanism of Action
N-acetyl-beta-D-galactosamine 6-sulfate exerts its effects primarily through its interaction with specific enzymes. For example, it is a substrate for N-acetylgalactosamine-6-sulfatase, which catalyzes the cleavage of the sulfate group . This interaction is crucial for the degradation of glycosaminoglycans, which are essential components of the extracellular matrix .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-beta-D-galactosamine 4-sulfate: Similar structure but with the sulfate group at position 4.
N-acetyl-beta-D-glucosamine 6-sulfate: Similar structure but with a glucosamine backbone instead of galactosamine.
Uniqueness
N-acetyl-beta-D-galactosamine 6-sulfate is unique due to its specific position of the sulfate group, which influences its interaction with enzymes and its role in biological processes .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFVEEAIYIOATH-JAJWTYFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331482 | |
Record name | N-Acetyl-D-galactosamine 6-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157296-99-6 | |
Record name | N-acetyl-beta-D-galactosamine 6-sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Acetyl-D-galactosamine 6-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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